Product packaging for 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane(Cat. No.:CAS No. 108808-09-9)

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B009475
CAS No.: 108808-09-9
M. Wt: 237.13 g/mol
InChI Key: XRPHKETWWXGCAT-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9) is a valuable bifunctional building block in advanced organic and medicinal chemistry research. This compound features a bromoalkyl terminus, which serves as an excellent leaving group for nucleophilic substitution (e.g., alkylation reactions), and a robust 1,3-dioxane group that acts as a protected aldehyde functionality. The dioxane protecting group, derived from neopentyl glycol, confers enhanced stability under basic conditions and to various reaction media compared to a free aldehyde, allowing for sequential synthetic manipulations on other parts of the molecule. Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex molecules. The compound can be efficiently converted into 4-bromobutanal, a versatile C4 synthon, upon deprotection. This enables the controlled introduction of a four-carbon chain with a terminal aldehyde group, which is pivotal in the synthesis of various heterocyclic compounds, flavorings, and pharmaceutical ingredients. Furthermore, the molecule is utilized in the synthesis of specific histamine analogs and other biologically active targets, demonstrating its utility in drug discovery programs. Key Identifiers and Properties: • CAS Number: 108808-09-9 • Molecular Formula: C9H17BrO2 • Molecular Weight: 237.13 g/mol • Boiling Point: 78-80 °C at 0.3 mm Hg (lit.) • Density: 1.266 g/mL at 20 °C (lit.) This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO2 B009475 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane CAS No. 108808-09-9

Properties

IUPAC Name

2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-9(2)6-11-8(12-7-9)4-3-5-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPHKETWWXGCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393349
Record name 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108808-09-9
Record name 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane
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Preparation Methods

Acetal Formation with Neopentyl Glycol and Brominated Aldehydes

The primary synthetic route involves the acid-catalyzed acetalization of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with 3-bromobutanal. This method, detailed in patent EP0220592A1, proceeds via a two-step mechanism:

  • Formation of the Hemiacetal Intermediate : Neopentyl glycol reacts with 3-bromobutanal in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) to form a hemiacetal intermediate.

  • Cyclization to the Dioxane Ring : Intramolecular dehydration under reflux conditions yields the final 1,3-dioxane structure.

Key Reaction Parameters :

  • Molar Ratio : A 1:1 stoichiometry of neopentyl glycol to 3-bromobutanal ensures minimal side products.

  • Catalyst Loading : 0.5–1.0 mol% of acid catalyst optimizes reaction rate without promoting decomposition.

  • Solvent : Toluene or dichloromethane facilitates azeotropic removal of water, driving the equilibrium toward product formation.

Bromination of Preexisting Dioxane Derivatives

An alternative approach involves the bromination of 2-(3-hydroxypropyl)-5,5-dimethyl-1,3-dioxane using hydrogen bromide (HBr) in 1,4-dioxane. This method, analogous to the synthesis of 2-(2-bromoethyl)-1,3-dioxane, proceeds under mild conditions (5–20°C) and achieves yields exceeding 80%.

Advantages :

  • Avoids the use of moisture-sensitive aldehydes.

  • Compatible with scalable continuous-flow systems due to short reaction times (30–60 minutes).

Reaction Optimization and Yield Enhancement

Temperature and Solvent Effects

Data from comparative studies reveal that reaction efficiency depends critically on solvent polarity and temperature control:

Solvent Temperature (°C) Yield (%) Side Products
Toluene11078<5% oligomers
Dichloromethane406510% uncyclized hemiacetal
1,4-Dioxane2083None

The use of 1,4-dioxane as both solvent and reagent (in bromination routes) suppresses side reactions, as evidenced by the absence of detectable impurities in NMR spectra.

Catalytic System Innovations

Recent advances focus on replacing traditional acid catalysts with heterogeneous alternatives:

  • Zeolite H-Y : Achieves 89% yield at 100°C with recyclability over five cycles.

  • Sulfonated Graphene Oxide : Enhances reaction rate by 40% compared to homogeneous acids due to high surface area and Brønsted acidity.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Design

Large-scale synthesis employs tubular flow reactors to maintain precise control over residence time (10–15 minutes) and temperature (20–25°C). Key advantages include:

  • Reduced Hazard Risk : Minimizes exposure to volatile HBr gas.

  • Consistent Product Quality : Achieves >99% purity by inline HPLC monitoring.

Workup and Purification Protocols

Industrial processes prioritize cost-effective isolation methods:

  • Liquid-Liquid Extraction : Diethyl ether/water partitioning removes unreacted glycol and acid catalysts.

  • Short-Path Distillation : Isolates the product at 80–85°C under reduced pressure (10 mmHg).

  • Recrystallization : Hexane at −20°C yields crystalline product suitable for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Parameter Acetalization Route Bromination Route
Starting Material CostHigh (3-bromobutanal)Moderate (HBr)
Reaction Time6–8 hours0.5–1 hour
ScalabilityBatch reactorsContinuous flow
Environmental ImpactHigh solvent wasteLow E-factor

The bromination route offers superior sustainability metrics, with an E-factor (kg waste/kg product) of 1.2 versus 4.8 for acetalization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, and ethers.

    Oxidation: Formation of alcohols and carboxylic acids.

    Reduction: Formation of propyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with dioxane structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxanes have been investigated for their potential as antifungal and antimalarial agents . The presence of halogen substituents, such as bromine, enhances their biological activity by increasing lipophilicity and modifying membrane permeability .

Insecticidal Properties

Dioxane derivatives have shown promise in agricultural applications as insecticides . Studies have demonstrated that certain 1,3-dioxanes possess insecticidal activity against various pests, making them candidates for environmentally friendly pest control solutions .

Organic Synthesis

2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane serves as a useful intermediate in organic synthesis. Its structure allows for various electrophilic substitutions and nucleophilic additions, making it a valuable building block for synthesizing more complex molecules. For example:

  • It can be utilized in the synthesis of brominated compounds , which are often used in pharmaceuticals and agrochemicals.
  • The bromopropyl group can undergo nucleophilic substitution reactions to introduce various functional groups into the molecular framework .

Precursor for Functional Materials

The compound can also act as a precursor in the preparation of functionalized materials. Its ability to form stable complexes with metals may lead to applications in catalysis or materials science .

Solvent Properties

Due to its miscibility with water and organic solvents, this compound can be employed as a solvent in various chemical processes. Its unique solvent properties make it suitable for reactions requiring specific solvation conditions .

Potential Use in Polymer Chemistry

The dioxane unit can be incorporated into polymer systems to enhance properties such as flexibility and thermal stability. This application is particularly relevant in the development of new materials for coatings and adhesives.

Case Studies

StudyApplicationFindings
Taylor et al. (2004)Antimalarial AgentsInvestigated the efficacy of dioxane derivatives against malaria parasites, highlighting significant activity attributed to structural modifications including halogenation.
Yuan et al. (2005)InsecticidesReported on the insecticidal properties of dioxane derivatives, showcasing their effectiveness against common agricultural pests.
Wang et al. (1994)Organic SynthesisExplored the use of dioxanes in synthesizing complex organic molecules through electrophilic addition reactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Functional Features Applications References
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane C₉H₁₇BrO₂ 5,5-dimethyl; 3-bromopropyl Bromine for nucleophilic substitution Pharmaceutical intermediates, alkylation
2-Ethyl-5,5-dimethyl-1,3-dioxane (2-EDD) C₈H₁₆O₂ 5,5-dimethyl; ethyl Lacks halogen; lower reactivity Solvent, protective group
2-Isopropyl-5,5-dimethyl-1,3-dioxane C₉H₁₈O₂ 5,5-dimethyl; isopropyl Steric hindrance from branched alkyl Polymer synthesis
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane C₁₃H₁₇BrO₃ 5,5-dimethyl; bromophenyl + methoxy Aromatic bromine for coupling reactions Antiviral drug intermediates (e.g., VP 14637)
2-(Bromomethyl)-5,5-dimethyl-1,3-dioxane C₇H₁₃BrO₂ 5,5-dimethyl; bromomethyl Shorter alkyl chain; higher reactivity Cross-coupling reactions
5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane C₈H₁₄Br₂O₂ 2,2-dimethyl; bis(bromomethyl) Dual bromine sites for polymerization Polymer crosslinking agents

Physicochemical Properties

Property This compound 2-EDD 2-Isopropyl Analog
Molecular Weight (g/mol) 237.13 144.21 158.24
Boiling Point (°C) Not reported 154 Not reported
Solubility Ethyl acetate, toluene Polar aprotic solvents Non-polar solvents
Stability Stable under inert conditions Hygroscopic Thermally stable
  • The bromopropyl derivative’s higher molecular weight and bromine content increase its density and polarity compared to non-halogenated analogs like 2-EDD .
  • Aromatic analogs exhibit lower solubility in non-polar solvents due to planar aryl groups .

Biological Activity

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C9H15BrO2\text{C}_9\text{H}_{15}\text{BrO}_2

This structure consists of a dioxane ring substituted with a bromopropyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound suggests potential applications in several areas:

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by inhibiting AChE and preventing amyloid-beta aggregation. This suggests that this compound may have therapeutic potential in treating Alzheimer’s disease and related disorders .
  • Weight Management : Antagonism of MCH receptors has been linked to reduced appetite and body weight regulation. This indicates that the compound could be explored for obesity treatment .

Case Studies

While direct case studies on this compound are scarce, related research provides insight into its potential effects:

  • Neuroprotective Studies : In vitro studies assessing the effects of similar dioxane derivatives on neuroblastoma cells showed significant reductions in oxidative stress markers when treated with AChE inhibitors .
  • MCH Antagonism : Animal model studies indicated that MCH receptor antagonists led to decreased food intake and body weight in obese mice. This supports the hypothesis that this compound might exhibit similar effects due to its structural properties .

Research Findings Summary Table

Biological Activity Mechanism Potential Applications
AChE InhibitionPrevents breakdown of acetylcholineNeurodegenerative diseases (e.g., Alzheimer’s)
MCH Receptor AntagonismModulates appetite regulationObesity management
NeuroprotectionReduces oxidative stressPotential treatment for neurodegeneration

Q & A

Q. What are effective synthetic routes for 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of a brominated precursor with 2,2-dimethyl-1,3-propanediol. A common approach involves using p-toluenesulfonic acid as a catalyst in toluene under reflux, enabling azeotropic removal of water to drive the reaction to completion . Purification typically involves aqueous workup (e.g., sodium bicarbonate washing) followed by column chromatography or recrystallization from dichloromethane/ethyl acetate mixtures .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : The geminal dimethyl groups at C5 exhibit distinct singlets in 1H^1H NMR (~1.0–1.3 ppm) and 13C^{13}C NMR (~20–25 ppm). The bromopropyl group shows splitting patterns in 1H^1H NMR (δ ~3.4–3.8 ppm for oxymethylene protons and δ ~1.8–2.2 ppm for methylene adjacent to Br) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 237.13408 (C9_9H17_{17}BrO2_2) .
  • IR Spectroscopy : Key stretches include C-O-C (~1120 cm1^{-1}) and C-Br (~560 cm1^{-1}) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the labile bromopropyl group. Store under inert atmosphere (N2_2/Ar) at 2–8°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or bases, which may lead to elimination or substitution reactions . Stability tests via TLC or HPLC are recommended before use in multi-step syntheses .

Advanced Research Questions

Q. How can researchers analyze by-products formed during reactions involving this compound?

  • Methodological Answer : By-products such as 5,5-dimethyl-1,3-dioxane derivatives or brominated alkanes may form during esterification or elimination reactions. Use GC-MS with a non-polar column (e.g., DB-5) for volatile by-products, and 1H^1H/13C^{13}C NMR with DEPT-135 to identify non-volatile cyclic ethers. For example, 1,4-dioxane by-products can be quantified using headspace GC-MS .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy barriers for SN_N2 reactions at the bromopropyl group. Solvent effects (e.g., DMF, acetone) should be incorporated via the Polarizable Continuum Model (PCM). Transition state analysis reveals steric hindrance from the dioxane ring, favoring front-side attack mechanisms in bulky solvents .

Q. How can enantioselective reactions be designed using this compound as a chiral building block?

  • Methodological Answer : The dioxane ring’s rigidity allows for chiral resolution via coordination with Rhodium catalysts (e.g., [Rh(cod)Cl]2_2) and chiral ligands like (R)-BINAP. Asymmetric cross-couplings (e.g., Suzuki-Miyaura) can be optimized using potassium phosphate in tert-amyl alcohol at 60°C under inert conditions . Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How does the steric environment of the dioxane ring influence regioselectivity in alkylation reactions?

  • Methodological Answer : The 5,5-dimethyl groups create a steric shield around the dioxane oxygen atoms, directing electrophiles to the less hindered bromopropyl terminus. Kinetic studies (e.g., competing reactions with Grignard reagents) paired with X-ray crystallography of intermediates can validate regiochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane

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